6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Beschreibung
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a nitrogen-containing heterocyclic compound featuring a pyrrolopyridine core with a methyl substituent at the 6-position and an aldehyde group at the 2-position. Its CAS number is 824-51-1 , and its molecular formula is C₉H₈N₂O (inferred from structural analogs in –7). This compound is of interest in pharmaceutical and materials science due to its electron-rich aromatic system and reactive aldehyde moiety, which enable diverse derivatization pathways.
Eigenschaften
CAS-Nummer |
1427504-16-2 |
|---|---|
Molekularformel |
C9H8N2O |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8N2O/c1-6-2-3-7-4-8(5-12)11-9(7)10-6/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
CABCMFVEFCLZOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=C(N2)C=O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound under acidic conditions to form the pyrrolo[2,3-b]pyridine core
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but
Biologische Aktivität
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound with potential applications in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by a pyrrole ring fused to a pyridine ring, has garnered interest for its pharmacological properties, particularly as a scaffold in drug development.
- Molecular Formula : CHNO
- Molecular Weight : 160.18 g/mol
- CAS Number : 1427504-16-2
- Density : Approximately 1.3 g/cm³
The aldehyde functional group at the 2-position of the pyrrole ring significantly influences its reactivity and biological interactions. The compound's synthesis typically involves the cyclization of appropriate precursors, such as the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions.
Pharmacological Potential
6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has shown promise in various biological assays:
- Inhibition of SGK-1 Kinase : Research indicates that derivatives of this compound can inhibit serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in several diseases. This suggests potential therapeutic applications in conditions mediated by SGK-1 activity .
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : A study reported that related pyrrolo[2,3-b]pyridine derivatives exhibited potent inhibitory activity against FGFRs, crucial in tumorigenesis. For instance, compound 4h demonstrated IC values of 7 nM for FGFR1 and 9 nM for FGFR2, indicating strong anti-cancer potential .
- Phosphodiesterase (PDE) Inhibition : The compound's derivatives have been evaluated as selective inhibitors of phosphodiesterase 4B (PDE4B), which plays a role in inflammatory responses. One derivative showed significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli .
Table of Biological Activities
| Activity Type | Target/Enzyme | IC Value | Reference |
|---|---|---|---|
| SGK-1 Inhibition | SGK-1 | Not specified | |
| FGFR Inhibition | FGFR1 | 7 nM | |
| FGFR2 | 9 nM | ||
| FGFR3 | 25 nM | ||
| PDE4B Inhibition | PDE4B | 0.48 μM |
Synthetic Routes
The synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can be achieved through various methods:
- Cyclization Method : Involves the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds.
Summary of Synthetic Methods
| Method | Conditions | Yield (%) |
|---|---|---|
| Cyclization with α,β-unsaturated carbonyls | Acidic conditions; reflux | Varies |
Wissenschaftliche Forschungsanwendungen
Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
The compound can be synthesized through various methods involving pyrrolo[2,3-b]pyridine derivatives. For instance, one common synthetic route involves the condensation of appropriate pyridine derivatives with aldehydes under acidic or basic conditions. The reaction parameters such as temperature and solvent choice significantly influence the yield and purity of the final product .
2.1. Inhibition of Phosphodiesterases (PDEs)
Research has shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit selective inhibition of phosphodiesterase 4B (PDE4B). For example, a study indicated that certain analogs demonstrated significant inhibition against PDE4B with IC50 values ranging from 0.11 to 1.1 μM. This inhibition is crucial for developing treatments for inflammatory diseases and central nervous system disorders .
2.2. Targeting Fibroblast Growth Factor Receptors (FGFRs)
Another notable application is the targeting of fibroblast growth factor receptors, which are implicated in various cancers. Compounds based on the pyrrolo[2,3-b]pyridine structure have shown potent inhibitory activity against FGFRs, with one derivative exhibiting IC50 values as low as 7 nM against FGFR1. This property makes it a promising candidate for cancer therapy, particularly in breast cancer models where it inhibited cell proliferation and induced apoptosis .
3.1. PDE4B Inhibitors
A series of studies focused on synthesizing and evaluating 6-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors have yielded promising results. Compounds were assessed for their ability to inhibit TNF-α release from macrophages exposed to inflammatory stimuli, demonstrating their potential role in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
3.2. Cancer Therapeutics
In another case study involving FGFR inhibition, a derivative was tested against breast cancer cell lines (4T1). The results indicated not only reduced proliferation but also significant inhibition of migration and invasion capabilities of cancer cells, highlighting its therapeutic potential in oncology .
Summary Table of Applications
| Application | Mechanism | IC50 Values | Potential Use |
|---|---|---|---|
| PDE4B Inhibition | Selective inhibition of phosphodiesterase | 0.11 - 1.1 μM | Treatment of inflammatory diseases |
| FGFR Inhibition | Targeting fibroblast growth factor receptors | 7 - 712 nM | Cancer therapy |
| SGK-1 Kinase Inhibition | Modulation of electrolyte balance | Not specified | Treatment of renal and cardiovascular diseases |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
*Inferred from 3-carbaldehyde isomer ; †Density from 3-carbaldehyde isomer ; ‡Calculated from formula.
Key Observations:
Positional Isomerism : The 2-carbaldehyde and 3-carbaldehyde isomers (e.g., 6-methyl derivatives) share identical molecular formulas but differ in aldehyde positioning, affecting electronic distribution and reactivity. The 2-carbaldehyde isomer likely exhibits stronger intramolecular hydrogen bonding due to proximity to the pyrrole nitrogen .
Heterocycle Core: Thieno[2,3-b]pyridine-2-carbaldehyde replaces a nitrogen atom with sulfur, increasing molecular weight (163.19 vs. ~160.17) and altering electronic properties (e.g., reduced basicity, increased lipophilicity) .
Functional Groups : Ethyl carboxylate derivatives (e.g., ) exhibit higher polarity than aldehydes, impacting solubility and synthetic utility. The 60% yield reported for ethyl pyrrolo[2,3-c]pyridine-2-carboxylate suggests efficient synthesis routes for ester derivatives .
Methyl Substitution : Moving the methyl group from the 6- to 4-position (as in ’s 4-methyl analog) may sterically hinder aldehyde reactivity or modulate ring electronics.
Physicochemical and Regulatory Properties
- Lipophilicity: The LogP of ~1.67 for 6-methyl-2-carbaldehyde (inferred from its 3-carbaldehyde isomer) indicates moderate lipophilicity, suitable for drug penetration . Thieno analogs may have higher LogP due to sulfur’s hydrophobic contribution.
- Thermal Stability: Thieno[2,3-b]pyridine-2-carbaldehyde has a defined melting point (142–143°C), while pyrrolopyridine aldehydes lack reported values, suggesting lower crystallinity or decomposition upon heating .
- Regulatory Status: The HS code 2933990090 classifies pyrrolopyridine derivatives as nitrogen heterocycles, subject to a 6.5% MFN tariff . Thieno derivatives may fall under sulfur-containing heterocycle codes.
Q & A
Q. What are the established synthetic routes for 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde?
The synthesis typically involves multi-step procedures starting from pyrrolo[2,3-b]pyridine derivatives. A common approach includes:
- Chlorination : Introduction of a methyl group via alkylation or Friedel-Crafts reactions under anhydrous conditions (e.g., using AlCl₃ as a catalyst) .
- Formylation : The aldehyde group is introduced via Vilsmeier-Haack reaction using POCl₃ and DMF, followed by hydrolysis .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Q. How is 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde characterized structurally?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl (δ ~2.5 ppm) and aldehyde (δ ~9.8 ppm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (C₉H₈N₂O, [M+H]⁺ = 161.071) .
- X-ray Crystallography : For unambiguous confirmation of the fused-ring system and substituent positions .
Q. What are the critical physical properties of this compound for experimental design?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water .
- Melting Point : Typically >140°C (exact value depends on purity and crystalline form) .
- Density : ~1.36 g/cm³, relevant for solvent selection in reactions .
Advanced Research Questions
Q. How can reaction yields be optimized during the formylation step?
- Temperature Control : Maintain -10°C during POCl₃ addition to avoid side reactions .
- Solvent Choice : Use DMF in stoichiometric excess (1.2–1.5 equiv) to ensure complete formylation .
- Workup : Quench with ice-cold water to precipitate intermediates, minimizing aldehyde oxidation .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected peaks in NMR)?
- Impurity Analysis : Compare with analogs (e.g., 6-chloro derivatives) to identify byproducts from incomplete chlorination or oxidation .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent artifacts from actual compound signals .
- Computational Validation : DFT calculations (e.g., Gaussian) to predict NMR shifts and match experimental data .
Q. What computational methods are suitable for studying its reactivity?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites (e.g., aldehyde group reactivity) .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS .
- Docking Studies : AutoDock Vina to explore binding modes in drug discovery contexts .
Q. What mechanisms underlie its potential biological activity?
- Enzyme Inhibition : The aldehyde group may act as an electrophile, forming covalent bonds with cysteine residues in target proteins (e.g., kinases) .
- Structural Mimicry : The pyrrolopyridine core mimics purine bases, enabling interference with DNA/RNA synthesis .
- Validation : Use enzymatic assays (e.g., IC₅₀ determination) and cellular models to confirm activity .
Q. How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Store in amber vials at -20°C to prevent aldehyde oxidation .
- Moisture Control : Use desiccants (silica gel) to avoid hydrate formation, which alters reactivity .
- Long-Term Stability : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to monitor degradation over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
